![molecular formula C17H15ClN2O3 B1608942 1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine CAS No. 94097-88-8](/img/structure/B1608942.png)
1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine is a synthetic organic compound that belongs to the class of imines, specifically Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) where the nitrogen atom is connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine typically involves the condensation reaction between 4-chloroaniline and 4-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product. The resulting Schiff base is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be incorporated into the production process to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-aminophenyl)methoxy]methanimine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethyl sulfoxide (DMSO) or acetone.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the synthesis of advanced materials and polymers. Its unique chemical structure allows it to be incorporated into various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anti-inflammatory properties.
Comparación Con Compuestos Similares
1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine can be compared with other Schiff bases and imines, such as:
1-(4-chlorophenyl)-N-(4-nitrophenyl)methanimine: Similar structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
1-(4-methoxyphenyl)-N-(4-nitrophenyl)methanimine: Contains a methoxy group instead of a chlorine atom, which can influence its chemical properties and applications.
1-(4-chlorophenyl)-N-(4-aminophenyl)methanimine: Reduction product of the nitro compound, with different biological and chemical properties.
Propiedades
Número CAS |
94097-88-8 |
|---|---|
Fórmula molecular |
C17H15ClN2O3 |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
(Z)-1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine |
InChI |
InChI=1S/C17H15ClN2O3/c18-15-7-5-14(6-8-15)17(13-3-4-13)19-23-11-12-1-9-16(10-2-12)20(21)22/h1-2,5-10,13H,3-4,11H2/b19-17- |
Clave InChI |
LZLLLIXVUHWOKV-ZPHPHTNESA-N |
SMILES |
C1CC1C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
SMILES isomérico |
C1CC1/C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CC1C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Key on ui other cas no. |
94097-88-8 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


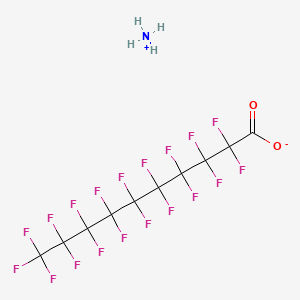
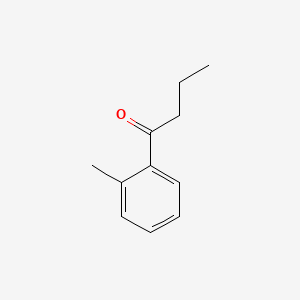
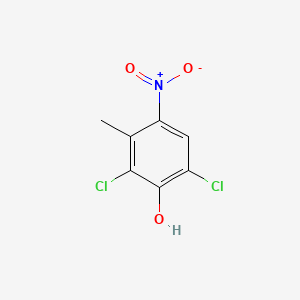
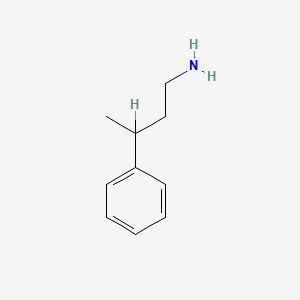
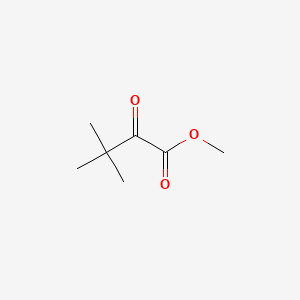
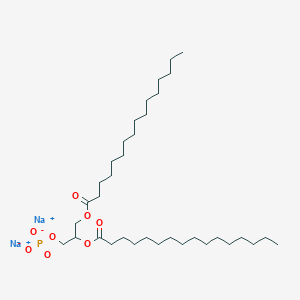
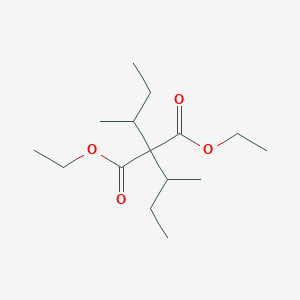
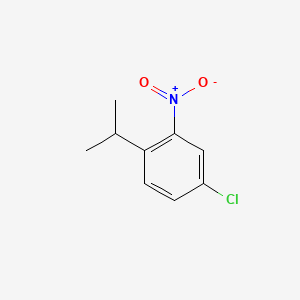
![N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide](/img/structure/B1608875.png)
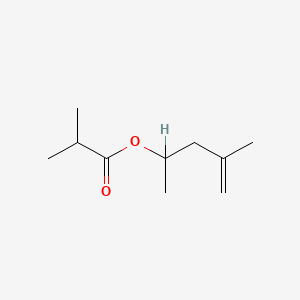
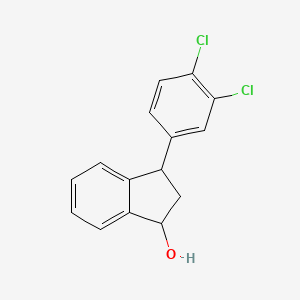
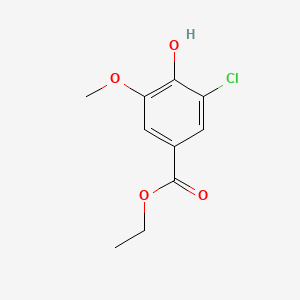
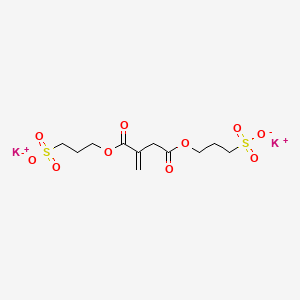
![(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1608881.png)
